molecular formula C25H32Cl2N4O2 B1667597 AR-LH31 CAS No. 69835-39-8

AR-LH31

Cat. No.: B1667597
CAS No.: 69835-39-8
M. Wt: 491.4 g/mol
InChI Key: MSZMZKUZIWGHEN-UHFFFAOYSA-N
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Description

AR-LH31 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoisoquinoline core and several functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of AR-LH31 typically involves multiple steps, including the formation of the imidazoisoquinoline core and the introduction of the diethylamino, dimethyl, and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AR-LH31 has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to cellular processes and molecular interactions.

    Industry: The compound can be utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, AR-LH31 stands out due to its unique structural features and functional groups Similar compounds include other imidazoisoquinoline derivatives, which may have different substituents and functional groups

Properties

CAS No.

69835-39-8

Molecular Formula

C25H32Cl2N4O2

Molecular Weight

491.4 g/mol

IUPAC Name

8-[3-(diethylamino)propyl]-6,6-dimethyl-2-phenyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione;dihydrochloride

InChI

InChI=1S/C25H30N4O2.2ClH/c1-5-28(6-2)15-10-16-29-23(30)20-18(25(3,4)24(29)31)13-14-19-21(20)27-22(26-19)17-11-8-7-9-12-17;;/h7-9,11-14H,5-6,10,15-16H2,1-4H3,(H,26,27);2*1H

InChI Key

MSZMZKUZIWGHEN-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C(=O)C2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)C(C1=O)(C)C.Cl.Cl

Canonical SMILES

CCN(CC)CCCN1C(=O)C2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)C(C1=O)(C)C.Cl.Cl

Appearance

Solid powder

69835-39-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-(3-diethylaminopropyl)-6,6-dimethyl-(2-phenyl-1H-imidazo(4,5h))isoquinoline-7,9-(6H)-dione
AR-LH 31
AR-LH-31
AR-LH31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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